3,3,4,4-Tetrafluorobutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4-tetrafluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O2/c5-3(6)4(7,8)1-2(9)10/h3H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIWPRFABCZBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 3,3,4,4 Tetrafluorobutanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is the most reactive site in 3,3,4,4-tetrafluorobutanoic acid, readily participating in classical transformations such as esterification, amide formation, and reduction.
The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. For this compound, the most common method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). stackexchange.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. stackexchange.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. stackexchange.com
Table 1: Representative Esterification of this compound
| Reactant | Reagent/Conditions | Product |
| This compound | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst), Heat | Ethyl 3,3,4,4-tetrafluorobutanoate |
This compound can be converted into its corresponding amides by reaction with ammonia (B1221849) or a primary or secondary amine. The direct reaction between the carboxylic acid and an amine can form a stable ammonium (B1175870) carboxylate salt. To achieve amide formation, this salt must be dehydrated, which typically requires high temperatures (over 100°C) to drive off water.
More commonly, the reaction is facilitated by coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This method proceeds under milder conditions and generally gives higher yields. An alternative high-yield method involves the reaction of the carboxylate salt with an isocyanate at room temperature, which proceeds with the loss of carbon dioxide. acs.org
Table 2: Representative Amide Formation from this compound
| Reactant | Reagent/Conditions | Product |
| This compound | Amine (e.g., Benzylamine), DCC or EDCI | N-Benzyl-3,3,4,4-tetrafluorobutanamide |
The carboxylic acid functional group can be reduced to a primary alcohol. Due to the low reactivity of carboxylic acids toward reduction, strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, readily reducing carboxylic acids to primary alcohols. orgosolver.comlibretexts.org The reaction proceeds via a complex mechanism where the hydride first deprotonates the acidic proton to form a lithium carboxylate salt and hydrogen gas. jove.com Subsequent hydride attack on the carbonyl carbon leads to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. jove.com An aqueous workup step is then required to protonate the resulting alkoxide. orgosolver.comjove.com
Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another powerful reagent that can selectively reduce carboxylic acids to primary alcohols. jove.comyoutube.comnih.gov An advantage of using borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other functional groups like ketones or esters that would be reduced by LiAlH₄. jove.comnih.gov
Table 3: Reduction of this compound
| Reactant | Reagent/Conditions | Product |
| This compound | 1. LiAlH₄, THF 2. H₃O⁺ (workup) | 3,3,4,4-Tetrafluorobutan-1-ol |
| This compound | 1. BH₃·THF 2. H₃O⁺ (workup) | 3,3,4,4-Tetrafluorobutan-1-ol |
Reactions at the Fluorinated Carbon Centers
Reactions directly involving the C-F bonds of the tetrafluorobutyl chain are significantly less common and require more specialized conditions than reactions at the carboxylic acid group.
Direct nucleophilic substitution of a fluoride (B91410) ion on a saturated carbon chain, as in this compound, is generally not a favorable process. The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. wikipedia.org This high strength, combined with the fact that the fluoride anion (F⁻) is a poor leaving group, makes Sₙ2-type reactions at the fluorinated carbon centers extremely difficult to achieve under standard conditions. cas.cnmasterorganicchemistry.com While intermolecular substitution on alkyl fluorides is rare, some intramolecular reactions have been achieved, benefiting from the proximity effect. cas.cn Activation of the C-F bond typically requires harsh conditions, such as the use of strong Lewis acids or Brønsted superacids, or enzymatic catalysis, which can overcome the high activation energy barrier. cas.cnresearchgate.net
Radical reactions offer an alternative pathway for the functionalization of aliphatic chains. In the context of carboxylic acids, a common strategy is to generate a radical via decarboxylation. For instance, photoredox catalysis can be used to facilitate the decarboxylative radical cyclization of fatty acids. cas.cn In such a process, the carboxylic acid is converted into a radical, which can then undergo an intramolecular addition to an existing unsaturated bond within the molecule to form a cyclic product.
While specific radical cyclization studies starting with this compound are not widely reported, the principles of radical chemistry suggest potential pathways. If a radical were generated from a derivative of this compound (for example, at the C-2 position following decarboxylation), its subsequent cyclization could be explored, though the stability and reactivity of the resulting fluorinated radical intermediates would be key factors. Studies on practical radical cyclizations using organoboronic acids and trifluoroborates have been conducted in aqueous media, indicating the relevance of such reactions for fluorinated hydrocarbons. orgosolver.com
Synthesis of Complex Fluorinated Derivatives
The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound serves as a key precursor for introducing the 3,3,4,4-tetrafluorobutyl moiety into larger, more complex structures, leading to the development of novel fluorinated derivatives with tailored functionalities.
Formation of Fluorinated Phenyleneamine Analogs
The reaction of this compound with phenyleneamine derivatives represents a crucial pathway for the synthesis of fluorinated amides. These reactions typically proceed through the activation of the carboxylic acid, facilitating nucleophilic attack by the amino group of the phenyleneamine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid to the more reactive acyl chloride.
The resulting 3,3,4,4-tetrafluorobutanoyl chloride can then be reacted with a phenyleneamine, such as 1,2-diaminobenzene or 1,3-diaminobenzene, in the presence of a base to neutralize the hydrochloric acid byproduct. This yields the corresponding N-phenyl)-3,3,4,4-tetrafluorobutanamide derivative. The specific isomer of the phenyleneamine used will determine the substitution pattern on the resulting aromatic ring.
Table 1: Hypothetical Reaction Parameters for the Synthesis of Fluorinated Phenyleneamine Analogs
| Reactant 1 | Reactant 2 | Activating Agent | Solvent | Base | Potential Product |
| This compound | 1,2-Diaminobenzene | SOCl₂ | Dichloromethane | Triethylamine | N-(2-aminophenyl)-3,3,4,4-tetrafluorobutanamide |
| This compound | 1,3-Diaminobenzene | (COCl)₂ | Tetrahydrofuran | Pyridine | N-(3-aminophenyl)-3,3,4,4-tetrafluorobutanamide |
| 3,3,4,4-Tetrafluorobutanoyl chloride | 1,4-Diaminobenzene | - | N,N-Dimethylformamide | Diisopropylethylamine | N-(4-aminophenyl)-3,3,4,4-tetrafluorobutanamide |
Note: This table presents plausible reaction schemes based on general organic synthesis principles, as specific literature for these exact reactions is limited.
Incorporation into Photoacid Generator Compounds
Photoacid generators (PAGs) are essential components in photolithography, the process used to fabricate microelectronic devices. Upon exposure to light, PAGs generate a strong acid, which then catalyzes chemical changes in the surrounding polymer matrix, enabling the formation of intricate patterns. Onium salts, such as sulfonium (B1226848) and iodonium (B1229267) salts, are a prominent class of PAGs.
The anion of the onium salt plays a critical role in determining the properties of the generated acid, such as its strength and diffusion characteristics. Fluorinated carboxylates are often employed as anions in PAG formulations due to the enhanced acidity they impart. While specific examples detailing the use of the 3,3,4,4-tetrafluorobutanoate anion in commercially available or extensively studied PAGs are not prevalent in public literature, its synthesis and potential utility can be inferred from established chemical principles.
The synthesis of a sulfonium salt-based PAG with a 3,3,4,4-tetrafluorobutanoate anion would typically involve a salt metathesis reaction. This process would start with a sulfonium salt containing a simple, displaceable anion, such as a halide or a tosylate. This salt would then be reacted with a salt of this compound, for instance, silver(I) 3,3,4,4-tetrafluorobutanoate. The precipitation of the insoluble silver halide would drive the reaction forward, yielding the desired triphenylsulfonium (B1202918) 3,3,4,4-tetrafluorobutanoate in solution.
Table 2: Representative Synthesis of a Sulfonium Salt PAG with a Fluorinated Carboxylate Anion
| Cation Precursor | Anion Source | Solvent | Reaction Type | Product |
| Triphenylsulfonium iodide | Silver(I) 3,3,4,4-tetrafluorobutanoate | Acetonitrile | Salt Metathesis | Triphenylsulfonium 3,3,4,4-tetrafluorobutanoate |
| Diphenyliodonium chloride | Sodium 3,3,4,4-tetrafluorobutanoate | Water/Dichloromethane | Ion Exchange | Diphenyliodonium 3,3,4,4-tetrafluorobutanoate |
The incorporation of the 3,3,4,4-tetrafluorobutanoate anion is expected to influence the performance of the photoresist. The acidity of the photogenerated this compound, while not as strong as that of perfluorinated sulfonic acids, would still be significantly higher than that of non-fluorinated carboxylic acids. This intermediate acidity could be advantageous in certain photoresist formulations where a more controlled acid-catalyzed deprotection is desired to fine-tune the lithographic performance, such as resolution and line-edge roughness.
Applications of 3,3,4,4 Tetrafluorobutanoic Acid As a Chemical Building Block
Strategic Utility in Organic Synthesis
The presence of a tetrafluorinated segment and a carboxylic acid group makes 3,3,4,4-Tetrafluorobutanoic acid a versatile tool for synthetic chemists. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the carboxylic acid and the adjacent methylene (B1212753) group, enabling a range of chemical transformations.
While extensive research on the use of this compound for the construction of a wide array of fluorinated scaffolds is not broadly documented in publicly available literature, its structure lends itself to such applications. As a bifunctional molecule, it can be envisioned as a key component in the synthesis of various fluorinated heterocyclic systems and carbocyclic structures. The carboxylic acid can be converted into a range of functional groups, such as esters, amides, and acid halides, which can then participate in cyclization reactions. The fluorinated backbone imparts unique properties, including increased metabolic stability and altered lipophilicity, which are highly desirable in many chemical and biological contexts.
The utility of this compound extends to the synthesis of specifically functionalized molecules for research purposes. Its derivatives can serve as intermediates in multi-step synthetic sequences. The carboxylic acid provides a handle for coupling with other molecules, while the fluorinated chain can be further modified or can serve to introduce a fluorinated motif into a larger, more complex structure. An example of its application is in the synthesis of complex organic molecules where the tetrafluorobutyl moiety is a key structural element.
Contribution to Advanced Material Development Research
The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds valuable in materials science. This compound and its derivatives are finding utility as precursors in this field.
In the realm of polymer chemistry, this compound has been utilized as a precursor for the synthesis of specialized fluorinated polymers. A notable application is in the formulation of photoresists, which are critical materials in the microelectronics industry for photolithography. A European patent describes the use of 4-bromo-3,3,4,4-tetrafluorobutanoic acid, a derivative of the title compound, in the synthesis of photoacid generators (PAGs). google.com These PAGs are incorporated into photoresist compositions. google.com Upon exposure to light, the PAG generates a strong acid that catalyzes chemical changes in the surrounding polymer matrix, allowing for the creation of intricate patterns on a substrate. google.com The presence of the tetrafluorinated moiety in the PAG can enhance its performance characteristics. google.com
The development of fluorescent chemosensors for the detection of specific ions or molecules is an active area of research. While there is no specific literature detailing the direct use of this compound in the design of fluorescent chemosensors, the principles of chemosensor design suggest its potential utility. The fluorinated backbone could be incorporated into a larger molecular framework containing a fluorophore and a receptor unit. The unique electronic properties of the tetrafluorinated chain could modulate the photophysical properties of the fluorophore upon binding of an analyte to the receptor, leading to a detectable change in fluorescence.
Explorations in Medicinal Chemistry Research Building Blocks
The introduction of fluorine into drug candidates is a well-established strategy to improve their pharmacological profiles, including metabolic stability, bioavailability, and binding affinity. This compound has been explored as a building block in the synthesis of fluorinated analogs of known therapeutic agents.
A significant example is the synthesis of a tetrafluorinated analog of chlorambucil, a nitrogen mustard alkylating agent used in cancer chemotherapy. researchgate.net In a study by Buss, Coe, and Tatlow published in the Journal of Fluorine Chemistry in 1998, this compound was a key starting material for the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid. researchgate.netacs.org This complex synthesis highlights the utility of the title compound in introducing a heavily fluorinated chain into a biologically active scaffold, with the aim of modifying the drug's properties. researchgate.net
Computational Chemistry and Theoretical Investigations of 3,3,4,4 Tetrafluorobutanoic Acid
Computational chemistry provides powerful tools to investigate the properties of molecules like 3,3,4,4-tetrafluorobutanoic acid at an atomic level. Through theoretical models, researchers can predict and analyze molecular structure, reactivity, and behavior without the need for laboratory experiments, offering profound insights into the effects of fluorination on chemical characteristics.
Environmental Research on the Fate and Degradation of Fluorinated Carboxylic Acids
Persistence and Mobility in Environmental Matrices (Soil, Water)
The persistence and mobility of PFAS are dictated by their chemical structure and the properties of the environmental matrix. itrcweb.org As a short-chain fluorinated carboxylic acid, 3,3,4,4-Tetrafluorobutanoic acid is expected to be both persistent and highly mobile in the environment, particularly in aqueous systems.
Persistence: The resistance to abiotic and biotic degradation pathways, as detailed above, leads to high persistence in the environment. researchgate.net Like other PFCAs, once released, this compound is likely to remain in the environment for extended periods, leading to its designation as a "persistent organic pollutant." nih.govresearchgate.net
Mobility: Short-chain PFCAs generally exhibit high mobility in soil and water. itrcweb.org Their high water solubility and low tendency to sorb to soil organic matter or sediment contribute to their widespread distribution in aquatic environments. itrcweb.orgnih.gov This means they can readily travel through soil profiles and contaminate groundwater. researchgate.net The mobility of PFCAs is generally higher than that of perfluoroalkane sulfonates (PFSAs) of the same chain length. itrcweb.org This high mobility makes them a particular concern for the contamination of drinking water sources. nih.gov
Table 1: General Mobility Characteristics of Selected PFAS Categories
| PFAS Category | General Chain Length | Expected Mobility in Water | Sorption to Soil/Sediment |
|---|---|---|---|
| Short-chain PFCAs (e.g., this compound) | C4-C7 | High | Low |
| Long-chain PFCAs (e.g., PFOA) | C8 and longer | Moderate to High | Low to Moderate |
| Short-chain PFSAs (e.g., PFBS) | C4-C7 | High | Low |
| Long-chain PFSAs (e.g., PFOS) | C8 and longer | Moderate | Moderate to High |
Identification and Kinetics of Environmental Transformation Products
Due to the high persistence of PFCAs, the identification of environmental transformation products is challenging because significant degradation often does not occur. researchgate.netresearchgate.net The primary environmental concern is typically the parent compound itself.
However, many PFAS are released into the environment as "precursor" compounds, which can be transformed into stable PFCAs like this compound. nih.gov For example, fluorotelomer alcohols (FTOHs) can undergo atmospheric oxidation to form a series of intermediate products that ultimately degrade to PFCAs. scholaris.canih.gov Therefore, while this compound itself is highly resistant to transformation, it may be a terminal transformation product of other polyfluorinated substances.
The kinetics of these transformation reactions are complex and depend on environmental conditions. mdpi.commdpi.com For instance, the atmospheric degradation of precursors can occur over days to weeks. nih.gov In aquatic or soil environments, the transformation of precursors can also contribute to the ongoing presence of persistent PFCAs long after the initial release. researchgate.netnih.gov
Comparative Environmental Behavior with Other Per- and Polyfluorinated Alkyl Substances
The environmental behavior of this compound can be understood by comparing it with other well-studied PFAS. The key distinguishing features are chain length and the type of functional group.
Comparison with Long-Chain PFCAs (e.g., PFOA): As a short-chain PFCA, this compound is expected to be more mobile in water and have a lower bioaccumulation potential in organisms compared to long-chain PFCAs like PFOA. nih.govitrcweb.org While both are persistent, the higher water solubility and lower sorption coefficient of short-chain compounds facilitate their transport in aquatic systems. itrcweb.org
Comparison with PFSAs (e.g., PFOS): Perfluoroalkane sulfonates (PFSAs) tend to sorb more strongly to sediment and organic matter than PFCAs of the same carbon chain length. itrcweb.org Therefore, this compound is likely more mobile than a four-carbon PFSA.
Comparison with Precursors (e.g., FTOHs): Unlike stable PFCAs, precursor compounds like FTOHs are more reactive and can be transformed in the environment. nih.gov These precursors are often more volatile and can be transported long distances in the atmosphere before degrading into persistent PFCAs. nih.gov The formation of PFCAs from these precursors is a significant pathway for the widespread environmental contamination observed globally. nih.gov
Table 2: Comparative Properties of this compound and Other PFAS
| Compound Type | Example | Expected Persistence | Expected Mobility | Bioaccumulation Potential |
|---|---|---|---|---|
| Short-Chain PFCA | This compound | High | High | Low |
| Long-Chain PFCA | PFOA | High | Moderate to High | Moderate to High |
| Long-Chain PFSA | PFOS | High | Moderate | High |
| Precursor Compound | Fluorotelomer Alcohols (FTOHs) | Low to Moderate (transforms to PFCAs) | High (volatile) | Varies |
Biochemical and Enzymatic Research Contexts Involving Fluorinated Carboxylic Acids
Investigation of Enzymatic Hydrolysis and Metabolism (general enzymatic reactions in vitro)
The enzymatic breakdown of fluorinated carboxylic acids is a significant area of research, largely due to their status as persistent environmental pollutants. The robust nature of the C-F bond makes these compounds generally resistant to conventional metabolic pathways. bangor.ac.uk
In vitro and in vivo studies on perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA) and perfluorobutanoic acid (PFBA), indicate that they are not readily metabolized and tend to persist in biological systems. nih.govwikipedia.org However, hydrolysis has been identified as a major metabolism pathway for a variety of per- and polyfluoroalkyl substances (PFAS). nih.gov For instance, side-chain fluorinated polymers can undergo hydrolysis to release fluorotelomer alcohols, which are then precursors to PFCAs. wikipedia.org
While many organisms lack the necessary enzymes to break down these stable compounds, certain specialized enzymes, known as dehalogenases, are capable of cleaving carbon-halogen bonds. nih.gov Fluoroacetate (B1212596) dehalogenase, for example, can hydrolyze the C-F bond in fluoroacetate. bangor.ac.ukresearchgate.net The mechanism often involves a nucleophilic attack by an amino acid residue, like aspartate, at the carbon atom bearing the fluorine, forming an ester intermediate. This intermediate is subsequently hydrolyzed by water. researchgate.netepa.gov The efficiency of this process is highly dependent on the specific enzyme and the structure of the fluorinated substrate. acs.orgnih.gov
Studies have shown that some microbial dehalogenases exhibit activity against short-chain fluorinated compounds like monofluoracetate and difluoroacetate (B1230586). acs.org For example, research on zebrafish larvae demonstrated that certain perfluoroalkyl carboxamides could be metabolized into shorter-chain PFCAs, such as PFBA and perfluoropentanoic acid (PFPeA). nih.gov This suggests that while complete degradation is challenging, some biotransformation is possible.
Table 1: Summary of Enzymatic Reactions on Fluorinated Carboxylic Acid Analogs
| Compound Family | Enzyme Type | Reaction | Key Findings |
| Perfluoroalkyl Carboxamides | Hydrolases (in vivo) | Hydrolysis | Metabolized to shorter-chain PFCAs (e.g., PFBA, PFPeA) in zebrafish larvae. nih.gov |
| Fluoroacetate | Fluoroacetate Dehalogenase | Hydrolytic Dehalogenation | Cleavage of the C-F bond to produce glycolate. The mechanism involves an aspartate nucleophile. researchgate.netepa.gov |
| Difluoroacetate | Fluoroacetate Dehalogenase | Hydrolytic Dehalogenation | Some fluoroacetate dehalogenases can defluorinate difluoroacetate to glyoxylate. bangor.ac.uknih.gov |
| Haloalkanoic acids | Haloacid dehalogenase | Hydrolytic Dehalogenation | Catalyzes the dehalogenation of L-2-haloalkanoic acids. nih.gov |
This table is based on data from studies on various fluorinated carboxylic acids and their derivatives, not specifically 3,3,4,4-Tetrafluorobutanoic acid, for which specific data is limited.
Studies on Substrate Specificity of Enzymes for Fluorinated Analogs
The effectiveness of an enzyme in catalyzing a reaction is determined by its substrate specificity, which is dictated by the three-dimensional structure of its active site. For enzymes that act on halogenated compounds, known as dehalogenases, this specificity is a critical factor in their ability to degrade environmental pollutants. nih.gov
Haloalkane dehalogenases (HLDs) are a well-studied family of enzymes that break carbon-halogen bonds. muni.cz Their substrate specificity can vary widely, with different enzymes preferring chlorinated, brominated, or iodinated compounds of varying lengths. nih.gov However, fluorinated compounds are generally poor substrates for most HLDs. muni.cz The architecture of the active site and the main access tunnel to it are significant determinants of this specificity. nih.gov
Fluoroacetate dehalogenases are a distinct class of enzymes that are specialized for cleaving the highly stable C-F bond. bangor.ac.uk Even within this class, substrate specificity is a key factor. While they are effective against fluoroacetate, their activity on more complex or polyfluorinated molecules can be limited. bangor.ac.ukacs.org For instance, studies have shown that while some fluoroacetate dehalogenases can act on difluoroacetate, the catalytic efficiency is often lower than for monofluoracetate. acs.org Computational studies suggest that for difluoroacetate and trifluoroacetate, the rate-limiting step of the reaction shifts from nucleophilic attack to the initial C-F bond activation, highlighting the energetic challenge of breaking multiple C-F bonds. nih.gov
Table 2: Enzyme Substrate Specificity for Fluorinated Analogs
| Enzyme | Natural/Primary Substrate | Other Active Substrates | Key Specificity Determinants |
| Fluoroacetate Dehalogenase (FAcD) | Fluoroacetate | Difluoroacetate, Chloroacetate bangor.ac.ukacs.org | The active site is optimized for small, single-fluorine substrates. The rate-limiting step can change with increased fluorination. nih.gov |
| Haloalkane Dehalogenase (e.g., LinB, DhaA) | Various haloalkanes (e.g., 1-bromobutane, 1,2-dibromoethane) nih.gov | Generally low to no activity on fluorinated compounds. muni.cz | Architecture of the active site and access tunnels. nih.gov |
| Haloacid Dehalogenase (l-DEX) | l-2-haloalkanoic acids | Specificity is based on the stereochemistry and position of the halogen. nih.gov | The reaction proceeds via direct nucleophilic attack by water (Group I) or an ester intermediate (Group II). nih.gov |
This table illustrates the substrate specificity of dehalogenases based on available research. Specific kinetic data for this compound is not available.
Molecular-Level Interaction Studies with Biochemical Systems
Understanding the interactions between fluorinated carboxylic acids and biological molecules at a molecular level is key to explaining their biological effects. The introduction of fluorine can significantly alter intermolecular forces, influencing how these compounds bind to proteins and other cellular components. nih.gov
Fluorination can enhance the hydrophobicity of a molecule and alter the acidity of nearby functional groups, which can affect how it fits into a protein's binding pocket. rsc.orgnih.gov Crystal structure analysis of proteins with fluorinated amino acids shows that these synthetic residues can fit into a protein's hydrophobic core with minimal structural disturbance, often enhancing the protein's stability. acs.org
For fluorinated carboxylic acids, molecular interactions with enzymes and receptors are of particular interest. Computational studies, such as quantum mechanical/molecular mechanical (QM/MM) calculations, have been used to model the interaction of fluoroacetate with fluoroacetate dehalogenase. These models show that the substrate is held in the active site by a network of hydrogen bonds involving amino acid residues like Arginine, Histidine, and Tryptophan. researchgate.net These interactions are crucial for stabilizing the substrate and the transition state, thereby facilitating the cleavage of the C-F bond.
Beyond enzymatic reactions, fluorinated carboxylic acids can interact with other proteins. Short-chain PFCAs like perfluorobutanoic acid (PFBA) have been shown to interact with and activate receptors such as peroxisome proliferator-activated receptor alpha (PPARα). epa.gov In silico molecular docking studies have also been used to evaluate the binding affinity of PFBA for fish estrogen receptors, suggesting a potential mechanism for endocrine disruption. nih.gov These interactions are driven by the physicochemical properties of the fluorinated acid, including its size, charge distribution, and hydrophobicity.
Table 3: Molecular-Level Interactions of Fluorinated Carboxylic Acid Analogs
| Interacting System | Compound Type | Type of Interaction | Observed/Predicted Effect |
| Fluoroacetate Dehalogenase Active Site | Fluoroacetate | Hydrogen bonding with Arginine, Histidine, Tryptophan, and Tyrosine residues. researchgate.net | Stabilization of the substrate and transition state, facilitating C-F bond cleavage. researchgate.net |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Perfluorobutanoic acid (PFBA) | Receptor Activation | Activation of PPARα in rodent and human cell lines. epa.gov |
| Fish Estrogen Receptors | Perfluorobutanoic acid (PFBA) | Ligand Binding (in silico) | PFBS showed higher binding affinity than PFBA, suggesting potential for endocrine disruption. nih.gov |
| Proteins (general) | Fluorinated amino acids | Hydrophobic interactions | Incorporation into protein cores can enhance thermal and chemical stability. acs.org |
This table summarizes findings from molecular interaction studies on analogs. Direct molecular interaction studies involving this compound are not widely available.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3,3,4,4-tetrafluorobutanoic acid with high purity?
- Methodological Answer : Synthesis typically involves fluorination of butanoic acid precursors using reagents like DAST (diethylaminosulfur trifluoride) or metal-mediated fluorination. For example, zinc powder in anhydrous THF under nitrogen can facilitate selective fluorination of carbonyl intermediates (as seen in analogous syntheses of fluorinated propanoic acids) . Post-synthesis, purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity. Monitoring fluorination efficiency with NMR is critical to confirm substitution patterns .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR are essential for structural elucidation. The NMR chemical shifts can distinguish between fluorines at different positions (e.g., CF vs. CF groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, while elemental analysis validates C, H, F, and O content .
- Infrared (IR) Spectroscopy : Peaks near 1700–1750 cm confirm the carboxylic acid group, and C-F stretches appear between 1000–1300 cm .
Q. How does the fluorine substitution pattern influence the acidity and solubility of this compound?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases acidity (lower pKa) compared to non-fluorinated analogs. Solubility in polar solvents (e.g., DMSO, methanol) is enhanced due to the polar C-F bonds, while hydrophobicity rises in non-polar media. Quantitative comparisons require potentiometric titration for pKa determination and octanol-water partition coefficient (logP) measurements .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stability data for this compound under varying conditions?
- Methodological Answer : Stability discrepancies often arise from differences in solvent systems, temperature, or trace impurities. Systematic studies using accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways. For example, esterification or decarboxylation may occur under acidic conditions, while photodegradation requires UV-vis stability assays . Contradictions in thermal stability (e.g., TGA vs. DSC data) should be reconciled by repeating experiments under inert atmospheres to exclude oxidation .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic effects of fluorine substituents. Key parameters include LUMO energy (for electrophilicity) and Fukui indices to identify reactive sites. For instance, fluorination at C3 and C4 lowers electron density at the β-carbon, favoring nucleophilic attack. Validation involves comparing computed activation energies with experimental kinetic data .
Q. What experimental designs optimize the regioselective synthesis of derivatives from this compound?
- Methodological Answer : To target specific derivatives (e.g., amides, esters), employ protecting-group strategies. For example, converting the carboxylic acid to a methyl ester (via SOCl/MeOH) allows selective fluorination or Grignard reactions at non-acidic positions. Regioselectivity is confirmed by NMR and X-ray crystallography. Case studies from trifluoromethyl benzoic acid derivatives demonstrate the utility of steric and electronic directing groups .
Q. How do solvent effects influence the catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity modulate acidity and transition-state stabilization. For chiral induction, use aprotic solvents (e.g., THF, DCM) with chiral catalysts like Cinchona alkaloids. Kinetic studies (e.g., enantiomeric excess via chiral HPLC) paired with solvent parameter correlations (e.g., Kamlet-Taft) reveal optimal conditions. Evidence from trifluoro-hydroxybutanoate syntheses highlights the role of EtOH in enhancing enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
